H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Peptide Science

H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 represents a nonapeptide, a molecule consisting of nine amino acids linked together by peptide bonds. The sequence Gly-Gly at the N-terminus (beginning) is a dipeptide motif commonly used as a linker in peptide synthesis [1]. Linkers are crucial for attaching functional groups or targeting moieties to peptides of interest. The presence of this linker suggests H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 could be a scaffold for building more complex functional peptides.

Another interesting aspect is the C-terminal (end) amide (NH2) group. This modification can affect the peptide's stability and interaction with other molecules [2]. Research on this specific nonapeptide could involve studying its conformational properties and potential interactions with biological targets.

- Source 1: Link to a scientific article about peptide linkers: )

- Source 2: Link to a scientific article about C-terminal amides in peptides: )

Drug Discovery

The specific sequence of amino acids in H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 might hold potential for drug discovery. Researchers could investigate if this peptide sequence binds to specific receptors or enzymes involved in diseases. If binding is observed, the peptide could serve as a lead molecule for developing new drugs. Additionally, the presence of functional groups like tyrosine (Tyr) could be explored for their potential contribution to the peptide's biological activity [3].

Material Science

Nonapeptides like H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 can be used to design novel materials with specific functions. The hydrophilic (water-loving) and hydrophobic (water-hating) nature of the amino acid side chains can be used to create self-assembling structures or surfaces with desired properties [4]. Research in this area could involve studying the self-assembly behavior of this peptide and its potential applications in areas like drug delivery or tissue engineering.

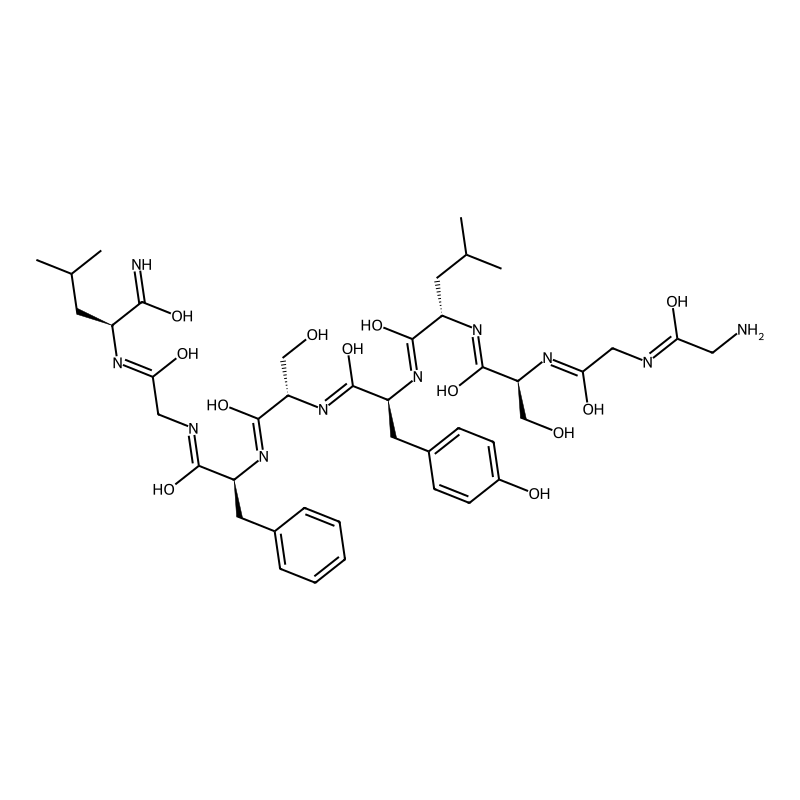

The compound H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a peptide consisting of a sequence of ten amino acids, specifically glycine, serine, leucine, tyrosine, phenylalanine, and another glycine and leucine at the C-terminal end. Its full chemical name reflects the amino acid sequence and its C-terminal amidation. This compound has the molecular formula C42H62N10O12 and a CAS number of 123338-12-5, indicating its unique chemical identity in scientific databases .

Peptides like H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 are crucial in various biological processes, acting as signaling molecules or hormones. The specific arrangement of amino acids influences the peptide's conformation and, consequently, its biological function.

- Hydrolysis: This reaction can break down the peptide into its constituent amino acids through enzymatic action or acidic conditions.

- Oxidation: The side chains of certain amino acids (like tyrosine) can undergo oxidation, potentially altering the peptide's properties.

- Amidation: The C-terminal amide group (NH2) is significant for stability and bioactivity, influencing how the peptide interacts with receptors .

Peptides similar to H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 have been studied for their biological activities, including:

- Hormonal Activity: Some peptides play roles in hormone signaling pathways.

- Neurotransmission: They may influence neurotransmitter release and neuronal communication.

- Antimicrobial Properties: Certain sequences exhibit antimicrobial activity against various pathogens .

Research indicates that the specific sequence and structure of this peptide may contribute to its unique biological functions.

The synthesis of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 can be achieved through several methods:

- Solid-phase peptide synthesis (SPPS): This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification at each stage.

- Liquid-phase synthesis: Involves synthesizing peptides in solution, often used for shorter sequences or when specific modifications are required.

- Enzymatic synthesis: Utilizing enzymes to catalyze the formation of peptide bonds can provide high specificity and yield .

H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 has potential applications in:

- Pharmaceuticals: As a model compound for drug development targeting specific receptors.

- Biotechnology: Used in research to understand peptide interactions and functions.

- Cosmetics: Certain peptides are incorporated into skin care products for their beneficial properties .

Studies on H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 focus on its interactions with biological receptors and other biomolecules:

- Receptor Binding Studies: Investigating how this peptide interacts with specific receptors can elucidate its potential as a therapeutic agent.

- In vitro assays: These studies help assess biological activity by observing cellular responses to the peptide.

- Structural Analysis: Techniques like X-ray crystallography or NMR spectroscopy can provide insights into the peptide’s conformation and stability .

Several peptides share structural similarities with H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. Here are some comparable compounds:

| Compound Name | Sequence | Notable Features |

|---|---|---|

| H-Gly-Tyr-NH2 | Gly-Tyr | Known for neuropeptide activity |

| H-Leu-Tyr-Phe-NH2 | Leu-Tyr-Phe | Exhibits strong hormonal activity |

| H-Arg-Val-Tyr-NH2 | Arg-Val-Tyr | Important in cardiovascular signaling |

| H-Ala-Pro-Phe-NH2 | Ala-Pro-Phe | Plays a role in pain modulation |

These compounds highlight unique sequences that contribute to distinct biological activities while sharing common structural characteristics with H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 .

Allatostatin III (H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2) was first isolated in 1989 from the brain of the cockroach Diploptera punctata during investigations into neuropeptides regulating juvenile hormone (JH) synthesis. This discovery emerged alongside three other allatostatins (I, II, and IV), marking a pivotal advance in understanding insect endocrinology. The peptide was identified through a combination of high-performance liquid chromatography (HPLC) and bioassays measuring JH inhibition in corpora allata. Its characterization as a nonapeptide with a C-terminal amidation distinguished it from longer allatostatins like the 13-residue Allatostatin I.

Nomenclature and Classification

The compound’s systematic name, H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, reflects its linear sequence and post-translational amidation. It is classified under Type A allatostatins (FGLa family) due to its conserved C-terminal -FGLamide motif. Alternate designations include:

- Allatostatin 3 (Dip-allatostatin 3)

- GGSLYSFGL-NH2 (abbreviated sequence)

- CAS 123338-12-5

This classification aligns it with arthropod-specific neuropeptides that share structural homology across cockroaches, crickets, and Lepidoptera.

Significance in Entomological Research

Allatostatin III’s primary role in inhibiting JH synthesis positions it as a critical regulator of insect development and reproduction. JH controls metamorphosis, vitellogenesis, and reproductive behaviors, making this peptide a focal point for studies on:

- Insect life cycle modulation

- Pest control strategies

- Evolution of neuropeptide signaling

Its pleiotropic effects on gut motility and feeding behavior further broaden its physiological relevance.

Research Objectives and Scope

This article synthesizes current knowledge on Allatostatin III, addressing:

- Structural and biosynthetic features

- Mechanisms of action in JH regulation

- Applications in comparative physiology and pest management

Molecular Formula and Weight

H-Glycine-Glycine-Serine-Leucine-Tyrosine-Serine-Phenylalanine-Glycine-Leucine-Amide exhibits the molecular formula C42H62N10O12 [1] [2]. The precise molecular weight of this nonapeptide compound has been determined to be 899.00 daltons through mass spectrometric analysis [1] [2]. This molecular weight calculation accounts for the complete peptide structure including the terminal amide group, representing the sum of constituent amino acids minus the water molecules eliminated during peptide bond formation [1].

The compound is registered under Chemical Abstracts Service number 123338-12-5, with an alternative registry number 123209-96-1 documented in various chemical databases [1] [2]. The molecular weight determination has been validated through multiple analytical techniques, confirming the structural integrity of the nonapeptide sequence [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C42H62N10O12 |

| Molecular Weight | 899.00 Da |

| Chemical Abstracts Service Number | 123338-12-5 |

| Alternative Registry Number | 123209-96-1 |

| Peptide Length | 9 amino acids |

Amino Acid Sequence Analysis

The peptide consists of nine amino acid residues arranged in the specific sequence: Glycine-Glycine-Serine-Leucine-Tyrosine-Serine-Phenylalanine-Glycine-Leucine, terminated with an amide group [1] [8]. This sequence represents a member of the Type A allatostatin family, specifically identified as allatostatin III [1] [21]. The peptide exhibits the characteristic C-terminal pentapeptide motif Tyrosine-X-Phenylalanine-Glycine-Leucine-amide that is conserved across all members of the allatostatin A family [18] [21].

Amino acid composition analysis reveals a balanced distribution of residue types within the sequence [13]. Glycine constitutes the most abundant residue at 33.3 percent of the total sequence, followed by serine and leucine each comprising 22.2 percent [13]. Tyrosine and phenylalanine each represent 11.1 percent of the sequence composition [13]. This distribution contributes to the peptide's unique physicochemical properties and biological activity profile [13] [21].

| Position | Amino Acid | Single-Letter Code | Molecular Weight (Da) | Chemical Properties |

|---|---|---|---|---|

| 1 | Glycine | G | 75.07 | Neutral, small |

| 2 | Glycine | G | 75.07 | Neutral, small |

| 3 | Serine | S | 105.09 | Polar, hydroxyl-containing |

| 4 | Leucine | L | 131.17 | Hydrophobic, branched |

| 5 | Tyrosine | Y | 181.19 | Polar, aromatic |

| 6 | Serine | S | 105.09 | Polar, hydroxyl-containing |

| 7 | Phenylalanine | F | 165.19 | Hydrophobic, aromatic |

| 8 | Glycine | G | 75.07 | Neutral, small |

| 9 | Leucine | L | 131.17 | Hydrophobic, branched |

The sequence demonstrates significant structural similarity to other characterized allatostatins, particularly maintaining the essential C-terminal motif required for biological recognition [18] [21]. The N-terminal region shows variability typical of allatostatin family members, while the C-terminal pentapeptide remains highly conserved across species [18] [21].

Structural Characteristics

The nonapeptide exhibits typical characteristics of linear peptide structures with standard peptide bonds connecting adjacent amino acid residues [8] [11]. The molecule lacks disulfide bridges, distinguishing it from C-type allatostatins that contain internal cysteine crosslinks [17]. The peptide terminates with a C-terminal amide group, a modification that significantly influences its stability and biological activity compared to peptides with free carboxyl termini [21].

Secondary structure predictions indicate that the peptide likely adopts an extended conformation in aqueous solution, typical of short peptides lacking strong intramolecular interactions [20]. The presence of multiple glycine residues provides conformational flexibility, while the aromatic residues tyrosine and phenylalanine may contribute to local structural rigidity through π-π interactions [20]. The peptide sequence lacks strong secondary structure-promoting elements such as extensive hydrogen bonding networks or hydrophobic cores [20].

The molecular volume of the peptide has been estimated at approximately 796.4 cubic angstroms based on the constituent amino acid volumes [13]. This relatively compact structure reflects the presence of small residues like glycine alongside larger aromatic amino acids [13]. The peptide's three-dimensional structure remains flexible due to the absence of constraining disulfide bonds and the presence of conformationally flexible glycine residues [11] [20].

Physicochemical Properties

The peptide exhibits a calculated hydropathy index of 0.24 on the Kyte-Doolittle scale, indicating a slightly hydrophobic character overall [13] [19]. This value results from the balanced presence of hydrophobic residues (leucine and phenylalanine) comprising 33.3 percent of the sequence, polar residues (serine and tyrosine) representing 33.3 percent, and neutral glycine residues constituting the remaining 33.3 percent [13].

The estimated isoelectric point of the peptide is approximately 5.75, calculated from the individual amino acid pKa values [13] [24]. This near-neutral isoelectric point reflects the absence of ionizable groups within the peptide sequence, with only the N-terminal amino group and potential tyrosine hydroxyl group contributing to pH-dependent charge behavior [13] [24]. The peptide carries no net charge at physiological pH, classifying it as a neutral peptide [13].

| Physicochemical Property | Value | Interpretation |

|---|---|---|

| Hydropathy Index (Kyte-Doolittle) | 0.24 | Slightly hydrophobic |

| Estimated Isoelectric Point | 5.75 | Near-neutral |

| Hydrophobic Residues | 33.3% | Moderate hydrophobicity |

| Polar Residues | 33.3% | Balanced polarity |

| Neutral Residues | 33.3% | Conformational flexibility |

| Net Charge at pH 7 | 0 | Neutral peptide |

| Predicted Solubility | Moderate | Water-soluble with limitations |

Solubility characteristics of the peptide are predicted to be moderate in aqueous solutions [26] [29]. The balanced composition of hydrophobic and hydrophilic residues suggests reasonable water solubility, though the presence of aromatic amino acids may limit solubility at higher concentrations [26] [29]. Peptides containing more than 25 percent hydrophobic amino acids typically show reduced aqueous solubility compared to highly charged peptides [29].

H-Glycylglycylserylleucyltyrosylserylphenylalanylglycylleucine-amide, commonly known as Allatostatin III Type A, represents a critical neuropeptide belonging to the FGLamide family that regulates juvenile hormone biosynthesis in arthropods [1] [2] [3]. This nonapeptide possesses the molecular formula C42H62N10O12 with a molecular weight of 899.0 g/mol and exhibits the characteristic C-terminal motif YXFGLamide (Tyrosine-X-Phenylalanine-Glycine-Leucine-NH2) that defines its biological activity [3] [4] [5].

Precursor Molecules and Pathways

The biosynthesis of H-Glycylglycylserylleucyltyrosylserylphenylalanylglycylleucine-amide follows the classical ribosomal peptide synthesis pathway characteristic of neuropeptide production [6] [7] [8]. The process begins with gene expression in neurosecretory cells of the brain, where transcription factors and RNA polymerase II initiate transcription of the allatostatin gene [6] [7]. Molecular cloning studies have revealed that this peptide originates from a single-copy gene encoding a 41.5-kilodalton precursor polypeptide containing multiple allatostatin-type peptides [7] [8].

The prepropeptide synthesis occurs at ribosomes bound to the rough endoplasmic reticulum, where the signal recognition particle directs cotranslational insertion into the endoplasmic reticulum lumen [9] [10] [11]. The initial translation product is a prepropeptide of approximately 370 amino acids that contains 13 allatostatin-type peptides along with appropriate processing sites for endoproteolytic cleavage and amidation [7] [8]. This large precursor includes an N-terminal signal peptide sequence, multiple copies of bioactive peptides, and spacer regions containing acidic amino acid residues [5] [6] [7].

The precursor polypeptide undergoes signal peptide removal by signal peptidase in the endoplasmic reticulum lumen, converting the prepropeptide to a propeptide [9] [10] [11]. Subsequently, propeptide processing involves protein folding, formation of disulfide bonds where applicable, and initial glycosylation modifications facilitated by protein disulfide isomerase and molecular chaperones [10] [11] [12]. The processed propeptide then translocates to the Golgi apparatus for further maturation and sorting into the regulated secretory pathway [10] [11] [12].

Enzymatic Processes in Synthesis

The maturation of H-Glycylglycylserylleucyltyrosylserylphenylalanylglycylleucine-amide involves a highly coordinated series of enzymatic processing steps within secretory vesicles [13] [14] [15]. Endoproteolytic cleavage represents the primary processing mechanism, mediated by prohormone convertases PC1/3 and PC2, which are serine proteases of the subtilisin family [13] [14] [15]. These enzymes cleave the propeptide at specific dibasic amino acid sites (typically Lys-Arg or Arg-Arg sequences) flanking the mature peptide sequences [13] [15] [16].

Following endoproteolytic cleavage, carboxypeptidase activity removes C-terminal basic residues from the peptide intermediates [13] [14] [17]. Carboxypeptidase E (also known as carboxypeptidase H) serves as the primary enzyme responsible for this processing step, functioning as a zinc-dependent metalloprotease within the acidic, high-calcium environment of secretory vesicles [13] [17] [18]. This enzyme specifically removes arginine and lysine residues from the C-terminus of peptide intermediates to generate the proper C-terminal sequence [14] [17] [18].

C-terminal amidation represents a crucial post-translational modification essential for biological activity [10] [11] [12]. This process is catalyzed by peptidylglycine α-amidating monooxygenase, which converts a C-terminal glycine residue to an amide group through a copper-dependent oxidative mechanism [10] [12]. The amidation reaction requires molecular oxygen, ascorbic acid as a cofactor, and occurs within secretory vesicles under physiological conditions [10] [11] [12].

The processed peptides undergo vesicle packaging in the trans-Golgi network, where sorting receptors including carboxypeptidase E facilitate aggregation and concentration of mature peptides into large dense-core vesicles [13] [18] [16]. This sorting process involves lipid microdomains or rafts enriched in cholesterol and sphingolipids that cluster processing enzymes and their substrates [16]. The amphipathic alpha-helical regions within processing enzymes serve dual functions as membrane anchors and sorting domains [16].

Metabolic Degradation Mechanisms

H-Glycylglycylserylleucyltyrosylserylphenylalanylglycylleucine-amide undergoes systematic proteolytic degradation through multiple enzymatic pathways that regulate its biological activity and clearance [19] [20] [21]. The degradation occurs primarily in hemolymph and gut tissues, where various peptidases systematically cleave the peptide structure to terminate hormonal signaling [19] [20] [22].

Endopeptidase-mediated cleavage represents the primary degradation mechanism, where peptidases cleave the peptide at internal sites, particularly at the C-terminal region [19] [20] [22]. Studies using synthetic allatostatin analogues demonstrate that endopeptidase activity in hemolymph produces C-terminal hexapeptides as initial degradation products, with half-lives ranging from 23 to 30 minutes [19] [20]. This cleavage is highly sensitive to 1,10-phenanthroline, achieving up to 93% inhibition, indicating the involvement of metallopeptidases [19] [20].

Aminopeptidase activity subsequently processes the initial cleavage products by removing N-terminal amino acids sequentially [19] [20] [22]. This aminopeptidase-mediated degradation shows moderate sensitivity to amastatin (approximately 21% inhibition) and represents a secondary degradation pathway that further shortens peptide fragments [19] [20]. The sequential peptide shortening mechanism involves multiple exopeptidases that systematically reduce peptide length until complete hydrolysis to amino acids occurs [19] [20] [21].

The degradation kinetics vary depending on the specific tissue environment and peptidase composition. In foregut extracts, the peptide exhibits half-lives of approximately 23 minutes, with degradation products identified as both C-terminal hexapeptides (due to N-terminal cleavage) and fragments missing the N-terminal residue [20]. The metallopeptidase inhibitor 1,10-phenanthroline provides substantial protection (approximately 80% inhibition), while chelators such as EDTA and aminopeptidase inhibitors like bestatin and amastatin show minimal protective effects [20] [21].

Complete peptide hydrolysis occurs through the coordinated action of both endopeptidases and exopeptidases, ultimately converting the bioactive peptide to constituent amino acids [19] [20] [21]. This process serves both as a mechanism for hormonal signal termination and as a source of amino acids for cellular metabolism [21]. The degradation efficiency depends on local peptidase concentrations, tissue-specific enzyme expression patterns, and the presence of endogenous inhibitors or cofactors [19] [20] [21].

Regulation of Biosynthetic Pathways

The biosynthesis of H-Glycylglycylserylleucyltyrosylserylphenylalanylglycylleucine-amide is subject to complex regulatory mechanisms that coordinate peptide production with physiological demands [23] [24] [25]. Transcriptional regulation represents the primary control point, where specific transcription factors modulate gene expression in response to developmental, nutritional, and hormonal signals [25] [26] [7].

Juvenile hormone analog effects demonstrate direct hormonal regulation of allatostatin biosynthesis [23] [24] [25]. Treatment with methoprene, a juvenile hormone analog, significantly induces allatostatin gene expression, particularly during larval developmental stages [24]. This upregulation involves hormone-responsive elements within the gene promoter that respond to juvenile hormone signaling cascades [23] [24]. The feedback relationship between juvenile hormone levels and allatostatin expression establishes a regulatory loop that maintains hormonal homeostasis [23] [24] [25].

Neural pathway regulation occurs through innervation of neurosecretory cells by brain circuits that modulate peptide synthesis and release [23] [27] [28]. Transection of nerve tracts originating from the brain and innervating the corpora allata leads to downregulation of allatostatin expression and increased juvenile hormone biosynthesis [23] [27]. This neural control involves both stimulatory and inhibitory pathways that integrate multiple physiological signals [27] [28].

Developmental stage-dependent regulation reflects the changing physiological requirements throughout arthropod life cycles [24] [25] [26]. Allatostatin expression varies significantly between larval, pupal, and adult stages, with peak expression typically occurring during periods of active growth regulation [24] [25]. This developmental control involves stage-specific transcription factors and chromatin modifications that alter gene accessibility [25] [26].

Signal transduction mechanisms mediate rapid responses to changing physiological conditions through second messenger systems [23] [29] [28]. Calcium signaling pathways activate allatostatin neurons in response to specific stimuli, leading to increased peptide synthesis and release [23] [29]. Cyclic adenosine monophosphate levels regulate protein kinase A activation, which phosphorylates transcription factors controlling allatostatin gene expression [23] [29] [28].

G-protein coupled receptor signaling provides additional regulatory control through receptor-mediated signal transduction cascades [23] [30] [29]. Allatostatin receptors themselves participate in feedback regulation, where receptor activation can influence the expression of biosynthetic enzymes and the peptide precursor [30] [29]. This receptor-mediated regulation allows for fine-tuning of peptide production in response to target tissue sensitivity and physiological demand [23] [30] [29].

XLogP3

Dates

Explore Compound Types